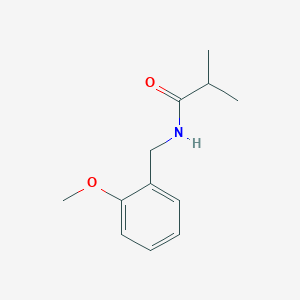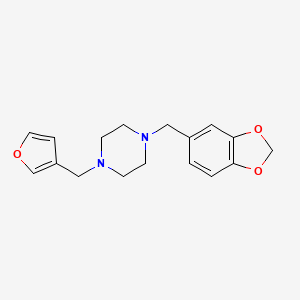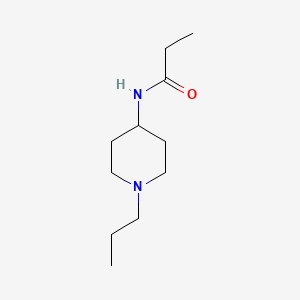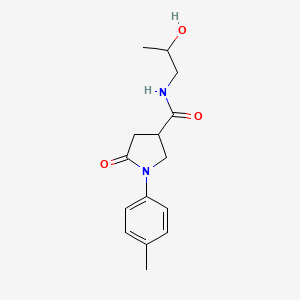![molecular formula C17H28N2O2 B4896708 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK by 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol blocks this signaling pathway, leading to decreased B-cell activation and proliferation.
Biochemical and physiological effects:
This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In addition to its effects on B-cell proliferation, this compound has also been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in the pathogenesis of various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell biology and disease. However, like any small molecule inhibitor, this compound has limitations in terms of its specificity and potency. In addition, the use of small molecule inhibitors in cell culture and animal models may not fully recapitulate the complex biology of B-cell malignancies in humans.
Orientations Futures
There are several potential future directions for research on 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the exploration of this compound in other autoimmune diseases where B-cell activation plays a role, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic options for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been described in the literature. The compound is typically prepared in a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 4-(4-ethylbenzyl)-1-piperazinecarboxylic acid with 2-(2-hydroxyethoxy)ethanol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to decreased phosphorylation of downstream signaling molecules such as AKT and ERK. In vivo studies have demonstrated that this compound is effective in reducing tumor growth in mouse models of chronic lymphocytic leukemia and mantle cell lymphoma.
Propriétés
IUPAC Name |
2-[2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)11-13-21-14-12-20/h3-6,20H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBAVCVYRCKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)


![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B4896680.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)

![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)